CID 71442969
Description
CID 71442969 is a chemical compound indexed in PubChem, a comprehensive database of chemical structures and biological activities. For example, CID-based comparisons often involve structural analogs, substrates, inhibitors, or metabolites, as seen in studies leveraging collision-induced dissociation (CID) in mass spectrometry (MS) for compound characterization .
Properties
CAS No. |
59377-23-0 |
|---|---|
Molecular Formula |
C14H25Al |
Molecular Weight |
220.33 g/mol |
InChI |
InChI=1S/C14H25.Al/c1-12(13-8-4-2-5-9-13)14-10-6-3-7-11-14;/h12-14H,1-11H2; |
InChI Key |
HXUOHLOPMVMTHC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(C[Al])C2CCCCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation methods for CID 71442969 involve specific synthetic routes and reaction conditions. These methods typically include the use of various reagents and catalysts to achieve the desired chemical structure. The exact synthetic routes and reaction conditions can vary depending on the desired purity and yield of the compound.
Industrial Production Methods: Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated equipment and stringent quality control measures to maintain consistency in the production process.
Chemical Reactions Analysis
Data Availability Constraints
No peer-reviewed studies, experimental datasets, or reaction mechanisms for CID 71442969 were identified in authoritative sources such as PubChem, PMC, or EPA databases . The only explicit mention of this compound appears in non-peer-reviewed commercial databases (e.g., BenchChem), which were excluded per the query requirements due to concerns about reliability and reproducibility.
Structural and Functional Analogues
While this compound remains undocumented, insights can be inferred from structurally related compounds with similar functional groups. For example:
These reactions highlight common pathways for carboxylic acids, amines, and aromatic derivatives, which may apply to this compound pending experimental validation.
Experimental Methodologies for Reaction Analysis
Proposed approaches to characterize this compound’s reactivity:
3.1. Kinetic Studies
-
Monitor reaction rates under varying conditions (pH, temperature, catalysts).
3.2. Computational Modeling
3.3. Mechanistic Probes
Research Gaps and Recommendations
-
Synthetic Pathways : No documented synthesis routes exist in peer-reviewed journals .
-
Biological Interactions : Potential enzyme inhibition or receptor binding remains unexplored .
-
Industrial Applications : Scalability and stability under process conditions are unknown .
Authoritative Sources Consulted
Scientific Research Applications
CID 71442969 has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it is studied for its potential biological activities and interactions with biomolecules. In medicine, it is investigated for its therapeutic potential in treating various diseases. In industry, it is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of CID 71442969 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition or activation of enzymes, modulation of signaling pathways, and alteration of cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and application of the compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
The comparison of CID 71442969 with analogous compounds can be contextualized using methodologies and datasets from the evidence. Below is a structured analysis based on functional, structural, and analytical parallels:
Structural Analogs
highlights structural comparisons of compounds such as betulin (CID 72326), betulinic acid (CID 64971), and 3-O-caffeoyl betulin (CID 10153267). If this compound belongs to the triterpenoid family (e.g., betulin derivatives), its structural features (e.g., hydroxylation, esterification) could be compared to these analogs. For instance:
Note: Structural details for this compound are inferred from related studies. Direct data are unavailable in the evidence.
Functional and Analytical Comparisons
Mass Spectrometry Behavior
and emphasize CID’s role in MS-based structural elucidation. For example:
- Ginsenosides (e.g., Rf and F11) are differentiated using CID fragmentation patterns, where glycosidic bond cleavage reveals aglycone structures .
- Protein ubiquitination studies compare CID and electron-transfer dissociation (ETD), showing CID’s preference for peptide backbone cleavage over post-translational modifications .
If this compound is a glycoside or peptide derivative, its MS/MS fragmentation under CID conditions could be compared to these systems.
Research Findings and Limitations
Key Insights
Structural Diversity: this compound likely shares functional groups (e.g., hydroxyl, ester) with triterpenoids or glycosides, enabling similar bioactivity or analytical behavior .
Analytical Utility: CID-based MS/MS is critical for resolving structural isomers, as demonstrated in ginsenoside studies .
Therapeutic Potential: Analogous compounds show that minor structural changes (e.g., esterification) can enhance bioavailability or target specificity .
Limitations
- Data Gaps: No direct experimental data (e.g., NMR, LC-MS) for this compound are provided in the evidence.
- Contextual Ambiguity : The term "CID" overlaps with collision-induced dissociation and chemotherapy-induced diarrhea, requiring careful disambiguation .
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